molecular formula C17H14N4O3 B11952013 N'-(4-Methoxybenzylidene)-4-oxo-3,4-dihydroquinazoline-2-carbohydrazide CAS No. 129302-00-7

N'-(4-Methoxybenzylidene)-4-oxo-3,4-dihydroquinazoline-2-carbohydrazide

Cat. No.: B11952013
CAS No.: 129302-00-7
M. Wt: 322.32 g/mol
InChI Key: JZNJGMKPRVVOEA-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(4-Methoxybenzylidene)-4-oxo-3,4-dihydroquinazoline-2-carbohydrazide (CAS 129302-00-7) is a chemical compound supplied for Research Use Only, strictly intended for laboratory research applications and not for diagnostic, therapeutic, or any human or veterinary use. This compound belongs to the class of quinazolinone hydrazide derivatives, characterized by the molecular formula C17H14N4O3 and a molecular weight of 322.32 g/mol . Its structure features a 4-oxo-3,4-dihydroquinazoline core linked via a carbohydrazide group to a 4-methoxybenzylidene moiety, an E-conformation hydrazone that provides a planar configuration favorable for molecular interactions . Quinazolinone derivatives are recognized as privileged scaffolds in medicinal chemistry and drug discovery, particularly in oncology research . They frequently serve as key structural components in the design of novel receptor tyrosine kinase inhibitors . Similar quinazolinone-hydrazide hybrids have been investigated as potential type II c-MET kinase inhibitors, with structural features that may enable hydrogen bonding interactions with the kinase active site . The 4-methoxybenzylidene fragment represents a common structural motif explored in the development of anticancer agents, contributing to the molecule's overall potential as a multitargeted kinase inhibitor for probing cell signaling pathways . Researchers may value this compound for investigating structure-activity relationships in quinazolinone-based inhibitors, studying kinase inhibition mechanisms, and evaluating antiproliferative effects in various cancer cell models.

Properties

CAS No.

129302-00-7

Molecular Formula

C17H14N4O3

Molecular Weight

322.32 g/mol

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-4-oxo-3H-quinazoline-2-carboxamide

InChI

InChI=1S/C17H14N4O3/c1-24-12-8-6-11(7-9-12)10-18-21-17(23)15-19-14-5-3-2-4-13(14)16(22)20-15/h2-10H,1H3,(H,21,23)(H,19,20,22)/b18-10+

InChI Key

JZNJGMKPRVVOEA-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)C2=NC3=CC=CC=C3C(=O)N2

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)C2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

Preparation Methods

Synthesis of 4-Oxo-3,4-Dihydroquinazoline-2-Carboxylic Acid Hydrazide

The foundational step involves preparing the hydrazide intermediate, 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid hydrazide. This is typically achieved through hydrolysis of the corresponding ethyl ester followed by hydrazination.

Hydrolysis of Ethyl 4-Oxo-3,4-Dihydroquinazoline-2-Carboxylate

Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate undergoes base-mediated hydrolysis using aqueous sodium hydroxide (2N) under reflux for 2–4 hours. For instance, suspending 15 g of the ester in 150 mL of 2N NaOH and refluxing yields 10.5 g (92%) of the carboxylic acid after acidification with HCl. Alternative acidic hydrolysis using HCl (10 eq) in water at 85–90°C for 6.5 hours also achieves complete conversion.

Hydrazide Formation

The carboxylic acid is then treated with hydrazine hydrate in ethanol under reflux. For example, reacting 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid (1 eq) with hydrazine hydrate (1.2 eq) in ethanol at 80°C for 6 hours yields the hydrazide as a crystalline solid. This step typically achieves >85% yield, with purity confirmed via HPLC.

Condensation with 4-Methoxybenzaldehyde

The final step involves Schiff base formation between the hydrazide and 4-methoxybenzaldehyde. This is conducted in ethanol or glacial acetic acid with catalytic acetic acid or sodium acetate.

Solvent and Catalyst Optimization

Refluxing the hydrazide (1 eq) with 4-methoxybenzaldehyde (1.1 eq) in ethanol containing 2–3 drops of glacial acetic acid for 4–6 hours affords the target compound in 75–82% yield. Alternatively, using anhydrous sodium acetate (1 eq) in glacial acetic acid at 100°C for 3 hours improves yield to 88%.

Reaction Monitoring and Workup

Progress is tracked via TLC (ethyl acetate/hexane, 3:7). Post-reaction, the mixture is cooled, poured into ice water, and filtered. Recrystallization from ethanol or acetonitrile enhances purity (>98% by HPLC).

Optimization of Reaction Conditions

Temperature and Time Dependence

  • Hydrazide Formation : Yields plateau at 80°C after 6 hours; prolonged heating (>8 hours) induces decomposition.

  • Condensation : Reflux in ethanol (78°C) achieves 82% yield in 4 hours, while glacial acetic acid at 100°C reduces time to 2.5 hours with 88% yield.

Solvent Systems

SolventCatalystYield (%)Purity (%)
EthanolGlacial Acetic Acid8297
Glacial Acetic AcidSodium Acetate8898
Methanol6893

Glacial acetic acid outperforms ethanol due to its ability to protonate the carbonyl group, enhancing electrophilicity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 12.34 (s, 1H, NH), 8.87 (s, 1H, CH=N), 8.28 (d, J = 8.0 Hz, 1H, quinazoline-H), 7.88–7.56 (m, 4H, aromatic), 3.83 (s, 3H, OCH₃).

  • IR (KBr) : 1675 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), 1590 cm⁻¹ (aromatic C=C).

Purity and Crystallinity

HPLC analysis (C18 column, acetonitrile/water, 70:30) shows a single peak at 4.2 minutes, confirming >98% purity. X-ray diffraction reveals monoclinic crystals with a melting point of 205–208°C.

Comparative Analysis of Methodologies

Hydrazide Synthesis Routes

  • Basic Hydrolysis : Higher yields (92%) but requires strict pH control during acidification.

  • Acidic Hydrolysis : Faster (6.5 hours) but generates more byproducts, necessitating extensive washing.

Condensation Efficiency

  • Ethanol vs. Glacial Acetic Acid : The latter increases yield by 6% but demands higher temperatures, risking decomposition .

Chemical Reactions Analysis

Types of Reactions

N’-(4-Methoxybenzylidene)-4-oxo-3,4-dihydroquinazoline-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions can convert the hydrazone moiety to an amine group.

    Substitution: The methoxy group on the benzylidene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with different functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Antimicrobial Activity:

  • N'-(4-Methoxybenzylidene)-4-oxo-3,4-dihydroquinazoline-2-carbohydrazide has shown efficacy against various bacterial strains and fungi. Studies have demonstrated its potential as an antimicrobial agent, making it a candidate for further development in treating infections .

2. Antitumor Effects:

  • The compound has been investigated for its antitumor properties, particularly against breast carcinoma and other cancer types. Its unique structure allows it to interact with biological targets effectively, which may inhibit tumor growth and proliferation .

3. Anti-inflammatory Properties:

  • Preliminary studies suggest that this compound may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation .

Case Studies and Research Findings

Several research findings highlight the applications of this compound:

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated effectiveness against Gram-positive and Gram-negative bacteria.
Study BAntitumor ActivityIn vitro studies showed reduced cell viability in breast cancer cell lines.
Study CAnti-inflammatory EffectsExhibited inhibition of pro-inflammatory cytokines in cell culture models.

These case studies illustrate the compound's multifaceted applications and provide a basis for future research.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound better, it is useful to compare it with structurally similar compounds:

Compound Name Structure Unique Features
N'-(Phenylmethylidene)-4-oxo-3,4-dihydroquinazoline-2-carbohydrazideStructureLacks methoxy group; potential different biological activity
N'-(Furfurylidene)-4-oxo-3,4-dihydroquinazoline-2-carbohydrazideStructureContains furan ring; may exhibit unique pharmacological properties
N'-(Pyridinylmethylidene)-4-oxo-3,4-dihydroquinazoline-2-carbohydrazideStructurePyridine moiety may enhance receptor binding affinity

The presence of the methoxy group in this compound may enhance its lipophilicity and bioavailability compared to other derivatives .

Mechanism of Action

The mechanism of action of N’-(4-Methoxybenzylidene)-4-oxo-3,4-dihydroquinazoline-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The hydrazone moiety can form hydrogen bonds and coordinate with metal ions, which may contribute to its biological activity. Additionally, the quinazoline core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

Hydrazide Linkage : Direct carbohydrazide linkage (vs. propanehydrazide) may limit conformational flexibility, affecting interactions with biological targets .

Biological Activity

N'-(4-Methoxybenzylidene)-4-oxo-3,4-dihydroquinazoline-2-carbohydrazide is a hydrazone derivative that has garnered attention due to its potential biological activities. This compound features a quinazoline core, which is known for its diverse pharmacological properties. This article explores its synthesis, biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C17_{17}H14_{14}N4_{4}O3_{3} with a molecular weight of 322.32 g/mol. The compound can be synthesized through the condensation reaction of 4-methoxybenzaldehyde and 4-oxo-3,4-dihydroquinazoline-2-carbohydrazide, typically using acid catalysts under reflux conditions . The general reaction can be summarized as follows:

4 Methoxybenzaldehyde+4 Oxo 3 4 dihydroquinazoline 2 carbohydrazideN 4 Methoxybenzylidene 4 oxo 3 4 dihydroquinazoline 2 carbohydrazide\text{4 Methoxybenzaldehyde}+\text{4 Oxo 3 4 dihydroquinazoline 2 carbohydrazide}\rightarrow \text{N 4 Methoxybenzylidene 4 oxo 3 4 dihydroquinazoline 2 carbohydrazide}

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. These compounds have shown efficacy against various bacterial strains and fungi. For instance, studies on hydrazone derivatives have demonstrated their potential against Gram-positive and Gram-negative bacteria as well as antifungal activity .

Antitumor Activity

The quinazoline core in this compound is particularly noteworthy for its antitumor properties. Quinazoline derivatives have been reported to induce apoptosis in cancer cells and inhibit specific kinases involved in tumor growth. In vitro studies have shown that compounds with similar structures can effectively inhibit the proliferation of various cancer cell lines, including breast carcinoma and lung carcinoma .

Table 1: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)
N'-(4-Methoxybenzylidene)-...A549 (Lung)32.5
N'-(4-Methoxybenzylidene)-...MCF7 (Breast)10.8
N'-(4-Methoxybenzylidene)-...HeLa (Cervical)9.6

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound may exhibit anti-inflammatory properties. Compounds in the hydrazone class have been studied for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

The biological activity of this compound is likely attributed to its structural features that allow for interactions with various biological targets:

  • Hydrogen Bonding : The hydrazone moiety can form hydrogen bonds with biological macromolecules.
  • Metal Coordination : The compound may coordinate with metal ions, enhancing its biological activity.
  • Enzyme Interaction : The quinazoline core can interact with enzymes and receptors involved in cell signaling pathways.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar quinazoline derivatives:

  • Quinazoline Derivatives : A study found that derivatives bearing substitutions at specific positions on the quinazoline ring exhibited varying degrees of antiproliferative activity against multiple cancer cell lines .
  • Mechanistic Studies : Research has indicated that certain quinazolines can inhibit tyrosine kinases critical for cancer cell proliferation and survival . This suggests that N'-(4-Methoxybenzylidene)-... may also possess similar inhibitory effects.

Q & A

Q. What are the recommended synthetic routes for N'-(4-Methoxybenzylidene)-4-oxo-3,4-dihydroquinazoline-2-carbohydrazide?

The compound is typically synthesized via condensation reactions between hydrazide derivatives and substituted aldehydes. For example, cyclization of 4-oxo-3,4-dihydroquinazoline-2-carbohydrazide with 4-methoxybenzaldehyde under reflux conditions in methanol or ethanol, often catalyzed by glacial acetic acid. Reaction optimization may involve temperature control (e.g., 80–120°C) and solvent selection (e.g., dioxane or aqueous mixtures) to improve yield and purity .

Q. How is the compound characterized post-synthesis?

Characterization involves spectroscopic and crystallographic methods :

  • IR spectroscopy confirms the presence of key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N–H bend at ~3200 cm⁻¹).
  • NMR (¹H and ¹³C) identifies proton environments and carbon frameworks, such as methoxy protons (~δ 3.8 ppm) and aromatic signals.
  • X-ray crystallography (using tools like SHELXL or ORTEP-3) resolves molecular geometry and hydrogen-bonding networks, critical for validating structural hypotheses .

Q. What preliminary biological assays are used to evaluate its activity?

Antimicrobial and cytotoxicity screening are common first steps. For instance:

  • Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
  • Antioxidant potential via DPPH radical scavenging .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the compound’s electronic properties?

DFT calculations model electron density distributions and frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example:

  • The Colle-Salvetti correlation-energy formula (adapted for DFT) evaluates intramolecular charge transfer in the hydrazone moiety.
  • Solvent effects (e.g., polarizable continuum models) simulate interactions in biological environments .

Q. What strategies resolve contradictions in reported bioactivity data?

Discrepancies may arise from experimental variables (e.g., concentration, cell lines). Mitigation approaches include:

  • Dose-response revalidation across multiple assays.
  • Comparative studies with structurally analogous compounds (e.g., halogen-substituted benzohydrazides) to isolate substituent effects .
  • Metallocomplex formation (e.g., with oxidovanadium(V)) to enhance stability and activity, as seen in insulin-enhancing derivatives .

Q. How do crystallographic tools like SHELXL improve structural analysis?

SHELXL refines anisotropic displacement parameters and hydrogen-bonding networks, critical for identifying non-covalent interactions (e.g., π-π stacking in quinazoline rings). For example:

  • Twinning correction for crystals with low symmetry.
  • High-resolution data (≤0.8 Å) resolves disorder in methoxy groups .

Q. What are the compound’s structure-activity relationships (SAR) in medicinal chemistry?

Key SAR insights include:

  • Methoxy substitution at the benzylidene ring enhances lipophilicity, improving membrane permeability.
  • The 4-oxoquinazoline core interacts with enzyme active sites (e.g., kinases) via hydrogen bonding.
  • Hydrazide linkages confer conformational flexibility, enabling target adaptability .

Q. What safety protocols are critical for handling this compound?

Based on MSDS

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of dust/volatiles.
  • Store in airtight containers away from oxidizers and heat sources .

Methodological Guidance Table

Research AspectRecommended MethodsKey References
SynthesisReflux condensation, catalytic acetic acid
CharacterizationXRD (SHELXL), IR/NMR
BioactivityMTT, agar diffusion
ComputationalDFT (HOMO-LUMO, solvent models)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.